molecular formula C7H8O2S B14029523 1-Deuterio-4-methylsulfonylbenzene

1-Deuterio-4-methylsulfonylbenzene

Cat. No.: B14029523
M. Wt: 157.21 g/mol
InChI Key: JCDWETOKTFWTHA-VMNATFBRSA-N
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Description

1-Deuterio-4-methylsulfonylbenzene is a deuterated aromatic compound featuring a methylsulfonyl (–SO₂CH₃) group at the para position and a deuterium atom at the 1-position of the benzene ring. The deuterium substitution introduces isotopic labeling, which is critical in kinetic isotope effect studies, metabolic research, and nuclear magnetic resonance (NMR) spectroscopy due to its distinct nuclear spin properties compared to protium . The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s reactivity, solubility, and electronic properties.

Properties

Molecular Formula

C7H8O2S

Molecular Weight

157.21 g/mol

IUPAC Name

1-deuterio-4-methylsulfonylbenzene

InChI

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i2D

InChI Key

JCDWETOKTFWTHA-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1-Deuterio-4-methylsulfonylbenzene

General Synthetic Strategy

The synthesis of this compound typically starts from 4-toluene sulfonyl chloride, proceeding through reduction and methylation steps that incorporate deuterium atoms. The process emphasizes efficiency, yield optimization, and minimal material loss, often monitored by thin-layer chromatography (TLC) to ensure reaction completion.

Stepwise Preparation Method

Step 1: Preparation of 4-methyl sodium benzene sulfinate
  • React 4-toluene sulfonyl chloride with sodium salt in an aqueous medium.
  • Maintain pH between 7.5 and 9.0.
  • Temperature controlled between 40–90 °C.
  • Reaction time: 1.5 to 2.5 hours.
  • This step produces 4-methyl sodium benzene sulfinate as an intermediate.
Step 2: Methylation with Deuterated Methylating Agent
  • The intermediate is subjected to methylation using deuterated methyl chloride (CD3Cl) or related deuterated methylating reagents.
  • Reaction conditions: 50–90 °C, pressure 2.6–3.0 MPa.
  • Reaction time varies but typically optimized for maximum yield.
  • This step introduces the deuterium atom into the methylsulfonyl group, yielding this compound.

Oxidative Sulfonylation Using Deuterated Reagents

Recent advances include copper-catalyzed oxidative sulfonylation of alkenes using deuterated sulfonyl reagents such as CD3SSO3Na, enabling the formation of allyl trideuteromethyl sulfones with high deuteration rates. This method involves:

  • Reacting α-methylstyrene with CD3SSO3Na in the presence of copper nitrate catalyst and hypervalent iodine(III) oxidant.
  • Solvent: Dimethylacetamide (DMAc).
  • Reaction temperature: 80 °C.
  • Reaction time: 24 hours.
  • Post-reaction workup includes extraction, drying, and flash chromatography purification.
  • This approach offers a versatile route to deuterated sulfonyl compounds, including this compound derivatives.

Detailed Experimental Data and Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Pressure (MPa) Yield (%) Notes
1 4-toluene sulfonyl chloride + Na salt + H2O 40–90 1.5–2.5 Atmospheric High pH 7.5–9.0, formation of sodium sulfinate
2 Sodium sulfinate + CD3Cl (deuterated methyl chloride) 50–90 Variable 2.6–3.0 Optimized Methylation introducing deuterium
3 α-methylstyrene + CD3SSO3Na + Cu(NO3)2 + Iodine(III) 80 24 Atmospheric 73–88 Copper-catalyzed oxidative sulfonylation

Catalysts and Solvents

  • Catalysts: Copper nitrate (Cu(NO3)2) for oxidative sulfonylation; sodium tungstate dihydrate in oxidation steps for related sulfonyl compounds.
  • Solvents: Water for initial sodium salt preparation; dimethylacetamide for oxidative sulfonylation; various organic solvents such as dichloroethane or chloroform for substitution reactions in related syntheses.
  • Oxidants: Hydrogen peroxide used in oxidation of methylthio precursors to methylsulfonyl derivatives.

Alternative Synthetic Pathways and Intermediates

  • The synthesis of intermediates such as 2-(4-methylbenzyl)-1H-isoindole-1,3-diketone derivatives involves substitution reactions with chlorosulfonic acid and further transformations to sulfonyl derivatives, providing alternative routes to aromatic sulfonyl compounds.
  • Oxidation of methylthio-substituted aromatic compounds using sodium tungstate catalyst and hydrogen peroxide is an efficient method for preparing methylsulfonyl derivatives with high purity and yield, adaptable for scale-up.

Purification and Characterization

  • Purification typically involves extraction, drying over sodium sulfate, and flash chromatography.
  • Characterization includes:

Summary Table of Key Preparation Methods for this compound

Method Starting Material Key Reagents/Conditions Advantages Limitations
Sodium sulfinate intermediate + methylation 4-toluene sulfonyl chloride Na salt, water, CD3Cl, 40–90 °C, 2.6–3.0 MPa High yield, well-established Requires pressure reactor
Copper-catalyzed oxidative sulfonylation α-methylstyrene Cu(NO3)2, hypervalent iodine(III), CD3SSO3Na, DMAc, 80 °C, 24 h High deuteration rate, versatile Longer reaction time
Oxidation of methylthio precursors Methylthiobromobenzene Na2WO4·2H2O, H2O2, organic solvents, 30–90 °C Environmentally friendly, scalable Specific to methylthio precursors

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)benzene-4-D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.

Scientific Research Applications

1-(Methylsulfonyl)benzene-4-D has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)benzene-4-D involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with various biological molecules, leading to its observed biological activities. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

4-Methylsulfonylbenzyl Chloride

  • Structure : Benzene ring with a methylsulfonyl group at the 4-position and a chloromethyl (–CH₂Cl) group at the 1-position.
  • Molecular Formula : C₈H₈ClO₂S (vs. C₇H₇DO₂S for the deuterated compound) .
  • Key Differences :
    • The chloromethyl group introduces higher reactivity, enabling nucleophilic substitution reactions (e.g., in pharmaceutical intermediates).
    • The deuterated compound lacks the reactive chloromethyl group, making it more stable but less versatile in synthesis.
  • Applications: 4-Methylsulfonylbenzyl chloride is used in drug synthesis (e.g., immunosuppressants) , whereas the deuterated analog may serve as a tracer in mechanistic studies.

1-(Methylsulfanyl)-4-nitrobenzene

  • Structure: Benzene ring with a methylsulfanyl (–SMe) group at the 4-position and a nitro (–NO₂) group at the 1-position.
  • Molecular Formula: C₇H₇NO₂S (vs. C₇H₇DO₂S) .
  • Key Differences :
    • The methylsulfanyl group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group.
    • The nitro group enhances electrophilic substitution reactivity, whereas deuterium in 1-Deuterio-4-methylsulfonylbenzene primarily affects isotopic labeling.
  • Applications : Used in agrochemicals and dyes , unlike the deuterated compound’s niche in analytical chemistry.

1-(Dimethoxymethyl)-4-methylsulfanylbenzene

  • Structure : Benzene ring with a methylsulfanyl (–SMe) group at the 4-position and a dimethoxymethyl (–CH(OCH₃)₂) group at the 1-position.
  • Molecular Formula : C₁₀H₁₄O₂S (vs. C₇H₇DO₂S) .
  • Key Differences :
    • The dimethoxymethyl group provides steric bulk and alters solubility, while the methylsulfanyl group offers moderate electron donation.
    • The deuterated compound’s sulfonyl group increases polarity, enhancing water solubility compared to sulfanyl analogs.
  • Applications : Used in organic synthesis as a protecting group , contrasting with the deuterated compound’s role in isotopic studies.

4-Tert-Butyldiphenyl Sulfide

  • Structure : Two benzene rings connected via a sulfide (–S–) group, with a tert-butyl (–C(CH₃)₃) substituent on one ring.
  • Molecular Formula : C₁₆H₁₈S (vs. C₇H₇DO₂S) .
  • Key Differences :
    • The sulfide group is less polar than sulfonyl, reducing solubility in polar solvents.
    • The tert-butyl group enhances steric hindrance, whereas the deuterated compound’s small deuterium atom minimizes steric effects.
  • Applications : Utilized in ligand design for asymmetric catalysis , differing from the deuterated compound’s analytical applications.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Substituents Functional Group Properties
This compound C₇H₇DO₂S ~173.2* –SO₂CH₃ (4-position), D (1) Strongly electron-withdrawing
4-Methylsulfonylbenzyl chloride C₈H₈ClO₂S 202.67 –SO₂CH₃ (4), –CH₂Cl (1) Electrophilic, reactive
1-(Methylsulfanyl)-4-nitrobenzene C₇H₇NO₂S 169.20 –SMe (4), –NO₂ (1) Electron-donating (–SMe), EWG (–NO₂)
1-(Dimethoxymethyl)-4-methylsulfanylbenzene C₁₀H₁₄O₂S 198.28 –SMe (4), –CH(OCH₃)₂ (1) Steric bulk, moderate polarity
4-Tert-butyldiphenyl sulfide C₁₆H₁₈S 242.38 –S–, –C(CH₃)₃ Low polarity, steric hindrance

*Calculated based on isotopic substitution.

Q & A

Q. What synthetic methodologies ensure isotopic purity in the preparation of 1-Deuterio-4-methylsulfonylbenzene for kinetic isotope effect (KIE) studies?

  • Methodological Answer : Deuterium incorporation can be achieved via H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic/basic catalysis or by employing deuterated precursors (e.g., deuterated toluene derivatives). Post-synthesis, isotopic purity must be confirmed via ¹H NMR (absence of proton signals at the deuterated position) and mass spectrometry (e.g., ESI-MS or EI-MS for molecular ion patterns) . For sulfonyl group stability, avoid harsh redox conditions that may lead to deuteration loss. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of non-deuterated byproducts.

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹³C NMR can confirm the sulfonyl group (δ ~40-50 ppm for S=O), while ²H NMR quantifies deuterium incorporation efficiency.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic peaks distinguishing deuterated vs. non-deuterated species .
  • Infrared (IR) Spectroscopy : Confirm S=O stretching vibrations (~1300-1150 cm⁻¹) and absence of O-H/N-H bonds from impurities .

Q. What safety protocols are critical when handling sulfonyl-containing aromatic compounds like this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does deuterium substitution at the benzylic position influence the electronic properties of the sulfonyl group in this compound?

  • Methodological Answer : Isotopic substitution alters hyperconjugative interactions between the C-D bond and sulfonyl group. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare charge distribution in deuterated vs. non-deuterated analogs. Experimentally, measure reaction kinetics (e.g., nucleophilic aromatic substitution rates) to quantify KIE. For example, reduced KIE (k_H/k_D ≈ 1) suggests minimal electronic perturbation, while KIE > 2 implies significant isotopic effects on transition states .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer :
  • Variable Control : Compare reaction parameters (temperature, catalyst loading, deuterium source purity) across studies. For instance, lower yields may stem from incomplete deuteration due to moisture in solvents.
  • Analytical Validation : Replicate experiments using standardized protocols (e.g., identical GC-MS/NMR conditions) to isolate methodological discrepancies. Cross-reference with structural databases (e.g., PubChem, NIST) to confirm compound identity .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated deuterium loss via LC-MS/MS. Compare half-life (t₁/₂) with non-deuterated analogs.
  • Isotope Tracing : Administer deuterated compound to cell cultures and track deuterium retention in metabolites using HRMS or ²H NMR .
  • Control Groups : Include non-deuterated controls and stable isotope-labeled internal standards (e.g., ¹³C) to distinguish isotopic effects from matrix interference .

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